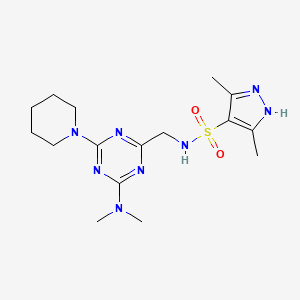

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Description

N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a triazine-based sulfonamide derivative characterized by a 1,3,5-triazine core substituted with dimethylamino and piperidinyl groups at the 4- and 6-positions, respectively. A methylene bridge links the triazine moiety to a 3,5-dimethylpyrazole sulfonamide group. This structural complexity confers unique physicochemical properties, including moderate solubility in polar aprotic solvents and a molecular weight of approximately 460.5 g/mol. The compound’s synthesis likely involves nucleophilic substitution reactions on trichlorotriazine intermediates, followed by sequential functionalization with piperidine, dimethylamine, and pyrazole sulfonamide groups .

Properties

IUPAC Name |

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N8O2S/c1-11-14(12(2)22-21-11)27(25,26)17-10-13-18-15(23(3)4)20-16(19-13)24-8-6-5-7-9-24/h17H,5-10H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTPQCRQHYDEGLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes for N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves the nucleophilic substitution reaction of a chlorotriazine derivative with a suitable amine and pyrazole sulfonamide. Typically, the reaction conditions require the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane under reflux conditions.

Industrial Production Methods

For industrial-scale production, batch reactors or continuous flow systems might be employed to ensure higher yields and scalability. Process optimization often includes careful control of temperature, solvent composition, and reaction time to maximize the efficiency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes several types of chemical reactions, including:

Oxidation: : This compound can be oxidized under specific conditions to yield sulfone derivatives.

Reduction: : It can be reduced to amine derivatives using common reducing agents such as lithium aluminum hydride.

Substitution: : Substitution reactions, particularly nucleophilic substitution, are prevalent due to the presence of reactive centers in the triazine ring.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions often take place under mild to moderate temperatures, with some requiring anhydrous conditions to prevent side reactions.

Major Products

Scientific Research Applications

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has a broad range of applications in scientific research:

Chemistry: : Used as a building block in organic synthesis due to its reactivity and stability.

Biology: : Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

Medicine: : Examined for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

Industry: : Utilized in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects is typically through interaction with specific molecular targets, such as enzymes or receptors, inhibiting or modulating their activity. The triazine ring's ability to form stable interactions with biological macromolecules is a key factor in its bioactivity.

Comparison with Similar Compounds

Table 1: Comparison of Triazine-Based Sulfonamide and Related Compounds

Key Structural and Functional Differences

Substituent Effects on Bioactivity: The target compound’s pyrazole sulfonamide group differentiates it from benzenesulfonamide analogs (e.g., 6b4 ), which exhibit anti-HIV activity. Piperidinyl vs. Pyrrolidinyl Groups: Piperidine in the target compound may improve solubility compared to pyrrolidine-containing analogs (e.g., ), as piperidine’s six-membered ring reduces steric hindrance and enhances hydrophobic interactions .

Antimicrobial vs. Antiviral Activity: Compounds like those in Desai et al. with aryl amino groups on the triazine core show broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL against S. aureus and E. coli). In contrast, anti-HIV analogs (e.g., 6b4 ) feature mesitylamino and methylsulfonyl groups, which are critical for binding to viral reverse transcriptase.

Synthetic Flexibility :

- The target compound’s methylene bridge allows for easier functionalization compared to rigid benzylidene-linked analogs (e.g., ), enabling rapid diversification for structure-activity relationship (SAR) studies .

Physicochemical and Pharmacokinetic Profiles

- Solubility : The target compound’s pyrazole sulfonamide group enhances aqueous solubility (predicted LogP: ~2.1) relative to benzenesulfonamide derivatives (LogP: ~3.5) .

- Metabolic Stability : Piperidinyl groups generally reduce CYP450-mediated metabolism compared to pyrrolidinyl analogs, as seen in preclinical studies of similar triazines .

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article examines the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a triazinyl moiety linked to a pyrazole structure through a methyl bridge , integrating various functional groups such as a dimethylamino group and a piperidine ring . These structural components are believed to enhance its interaction with biological targets.

Enzyme Inhibition

Preliminary studies indicate that the compound exhibits significant inhibitory activity against various enzymes. Notably, related compounds have shown inhibition of PARP1 (Poly ADP-ribose polymerase 1) with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy.

Table 1: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Triazine and pyrazole core | Potential PARP1 inhibition |

| 2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamide | Similar dioxine structure | Moderate PARP1 inhibition (IC50 = 5.8 μM) |

| 4-(dimethylamino)-6-methyltriazine | Triazine core without dioxine | Potentially less active due to lack of dioxine interaction |

The unique combination of triazine and pyrazole structures enhances binding capabilities compared to simpler analogs.

Anticancer Activity

Research on related pyrazolyl-s-triazine compounds has demonstrated promising anticancer activity. For instance, a series of pyrazolyl-s-triazine compounds with indole motifs were synthesized and evaluated for their anticancer properties. These compounds exhibited robust effects on various cancer cell lines, indicating their potential as therapeutic agents .

Case Studies

A study involving the synthesis of triazine-based piperidine derivatives highlighted their role as inhibitors of soluble epoxide hydrolase. This research identified specific structural features critical for high potency and selectivity towards P450 enzymes. The findings suggest that modifications in the phenyl group can significantly affect pharmacokinetics and biological efficacy .

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the piperidine ring may facilitate interactions with various biological targets, enhancing the compound's overall efficacy in inhibiting enzyme activity and potentially affecting cellular signaling pathways.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step reactions, including nucleophilic substitution on the triazine core (e.g., introducing piperidine and dimethylamino groups) and sulfonamide coupling. Key steps include:

- Triazine functionalization: Reacting 2-chloro-4,6-disubstituted-1,3,5-triazine with piperidine and dimethylamine under reflux in aprotic solvents like DMF .

- Sulfonamide coupling: Using coupling agents such as EDCI/HOBt to link the pyrazole-sulfonamide moiety to the triazine-methyl group .

- Optimization: Adjusting reaction temperature (e.g., 60–80°C for triazine substitutions), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for amine reagents) to minimize side products .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Answer: A combination of spectroscopic and chromatographic methods is essential:

| Technique | Purpose | Key Observations | References |

|---|---|---|---|

| 1H/13C NMR | Confirm substituent positions (e.g., triazine CH2 linkage, pyrazole methyl groups) | Peaks at δ 2.5–3.0 ppm (CH2 bridge), δ 3.8–4.2 ppm (piperidinyl protons) | |

| HPLC | Assess purity (>95% required for biological assays) | Retention time shifts indicate impurities from incomplete coupling | |

| IR Spectroscopy | Verify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and triazine C=N bonds (~1550 cm⁻¹) |

Q. What are the primary biological targets or assays used in initial screening for this compound?

- Answer: Early-stage studies focus on enzyme inhibition (e.g., kinases, carbonic anhydrases) due to the sulfonamide group’s zinc-binding capability . Assays include:

- Fluorescence polarization assays to measure binding affinity to kinases .

- Microscale thermophoresis (MST) for quantifying interactions with proteins in physiological buffers .

Advanced Research Questions

Q. How can researchers address contradictory activity data between in vitro and cell-based assays?

- Answer: Discrepancies may arise from solubility, membrane permeability, or off-target effects. Strategies include:

- Solubility enhancement: Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .

- Permeability testing: Employ Caco-2 cell monolayers to assess passive diffusion .

- Off-target profiling: Conduct broad-panel kinase assays or chemoproteomics to identify non-specific interactions .

Q. What computational approaches are used to predict binding modes and optimize interactions with targets?

- Answer:

- Molecular docking (AutoDock Vina, Glide): Models interactions between the triazine core and ATP-binding pockets in kinases .

- MD simulations (GROMACS): Evaluates stability of ligand-protein complexes over 100-ns trajectories to prioritize derivatives with low RMSD values .

- QSAR modeling: Correlates substituent electronegativity (e.g., dimethylamino vs. methoxy groups) with inhibitory activity .

Q. How do electronic effects of substituents (e.g., dimethylamino vs. piperidinyl) influence reactivity and bioactivity?

- Answer:

- Electron-donating groups (dimethylamino): Increase triazine ring electron density, enhancing nucleophilic substitution rates during synthesis .

- Piperidinyl group: Introduces steric bulk, potentially reducing off-target binding in kinase assays .

- Impact on bioactivity: Dimethylamino improves solubility but may reduce membrane permeability compared to hydrophobic groups .

Q. What strategies are employed to mitigate hydrolysis or oxidation of the sulfonamide group during storage?

- Answer:

- Stability studies: Monitor degradation via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) .

- Formulation: Lyophilize with cryoprotectants (trehalose) or store in amber vials under argon to prevent photodegradation .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between cancer cell lines and primary cells?

- Answer:

- Cell line variability: HeLa cells may overexpress efflux pumps (e.g., P-gp), reducing intracellular drug accumulation compared to primary cells .

- Mitochondrial toxicity: Measure ATP levels (CellTiter-Glo assay) to rule out non-specific effects .

- Dose-response validation: Repeat assays using multiple replicates and normalize data to vehicle controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.